Pyrrolidine, 1-(2-(bis(p-methoxybenzyl)amino)ethyl)-, dihydrochloride
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Overview
Description
Pyrrolidine, 1-(2-(bis(p-methoxybenzyl)amino)ethyl)-, dihydrochloride: is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a pyrrolidine ring substituted with a bis(p-methoxybenzyl)aminoethyl group The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolidine, 1-(2-(bis(p-methoxybenzyl)amino)ethyl)-, dihydrochloride typically involves the following steps:
Formation of the bis(p-methoxybenzyl)amine intermediate: This step involves the reaction of p-methoxybenzyl chloride with an amine to form the bis(p-methoxybenzyl)amine.
Alkylation of pyrrolidine: The bis(p-methoxybenzyl)amine is then reacted with a pyrrolidine derivative under basic conditions to form the desired product.
Formation of the dihydrochloride salt: The final step involves the addition of hydrochloric acid to the product to form the dihydrochloride salt.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of specific catalysts, solvents, and reaction conditions to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl groups.
Reduction: Reduction reactions can occur at the amine groups, converting them to secondary or primary amines.
Substitution: The compound can undergo substitution reactions, particularly at the methoxybenzyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions can be carried out using various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxidation of the methoxybenzyl groups can lead to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the amine groups can lead to the formation of secondary or primary amines.
Substitution: Substitution reactions can lead to the formation of various substituted derivatives of the compound.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor of certain enzymes, making it useful in biochemical studies.
Receptor Binding: It can be used in studies involving receptor-ligand interactions.
Medicine:
Drug Development: The compound can be used as a lead compound in the development of new pharmaceuticals.
Therapeutic Applications: It may have potential therapeutic applications in the treatment of certain diseases.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties.
Chemical Manufacturing: It can be used as a reagent in various chemical manufacturing processes.
Mechanism of Action
The mechanism of action of Pyrrolidine, 1-(2-(bis(p-methoxybenzyl)amino)ethyl)-, dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bis(p-methoxybenzyl)aminoethyl group can interact with the active site of enzymes, inhibiting their activity. Additionally, the compound can bind to specific receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Pyrrolizidine Alkaloids: These compounds share a similar pyrrolidine ring structure but differ in their substituents and biological activities.
N-Methylpyrrolidine: This compound is structurally similar but lacks the bis(p-methoxybenzyl)aminoethyl group.
Piperidine Derivatives: These compounds have a similar ring structure but differ in their substituents and chemical properties.
Uniqueness: Pyrrolidine, 1-(2-(bis(p-methoxybenzyl)amino)ethyl)-, dihydrochloride is unique due to the presence of the bis(p-methoxybenzyl)aminoethyl group, which imparts specific chemical and biological properties. This makes it distinct from other pyrrolidine derivatives and similar compounds.
Properties
CAS No. |
102367-12-4 |
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Molecular Formula |
C22H32Cl2N2O2 |
Molecular Weight |
427.4 g/mol |
IUPAC Name |
N,N-bis[(4-methoxyphenyl)methyl]-2-pyrrolidin-1-ylethanamine;dihydrochloride |
InChI |
InChI=1S/C22H30N2O2.2ClH/c1-25-21-9-5-19(6-10-21)17-24(16-15-23-13-3-4-14-23)18-20-7-11-22(26-2)12-8-20;;/h5-12H,3-4,13-18H2,1-2H3;2*1H |
InChI Key |
URFWCOGLMGWCIB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN(CCN2CCCC2)CC3=CC=C(C=C3)OC.Cl.Cl |
Origin of Product |
United States |
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